molecular formula C15H18N4O B2635672 N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide CAS No. 2248938-26-1

N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide

Cat. No.: B2635672
CAS No.: 2248938-26-1
M. Wt: 270.336
InChI Key: SNRTUAQFBTZNOR-UHFFFAOYSA-N
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Description

N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide is a synthetic organic compound that belongs to the class of indazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.

    Introduction of the Acetamide Group: The acetamide group is introduced via acylation reactions, often using acetic anhydride or acetyl chloride.

    Addition of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide salts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives with the cyano group reduced to an amine.

    Substitution: Various substituted indazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide would depend on its specific biological target. Generally, indazole derivatives can interact with various enzymes and receptors, modulating their activity. The cyano and acetamide groups may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide: can be compared with other indazole derivatives such as:

Uniqueness

  • The specific substitution pattern on the indazole ring and the presence of the cyano and acetamide groups make this compound unique. These structural features can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(1-cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-15(2,3)13(8-16)18-14(20)7-10-4-5-11-9-17-19-12(11)6-10/h4-6,9,13H,7H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRTUAQFBTZNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)NC(=O)CC1=CC2=C(C=C1)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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